2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
Description
Properties
Molecular Formula |
C7H6F3IN2O2 |
|---|---|
Molecular Weight |
334.03 g/mol |
IUPAC Name |
2-[4-iodo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C7H6F3IN2O2/c1-3-5(11)6(7(8,9)10)12-13(3)2-4(14)15/h2H2,1H3,(H,14,15) |
InChI Key |
JQKBROTXLWGZMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C(F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
Electrophilic Iodination of Pyrazole Core
- Starting Material: 5-methyl-3-(trifluoromethyl)-1H-pyrazole
- Reagents: Iodine monochloride (ICl) or N-iodosuccinimide (NIS)
- Solvent: Acetic acid or dichloromethane
- Conditions: Room temperature to mild heating (20–40 °C)
- Mechanism: Electrophilic substitution at the 4-position of the pyrazole ring, favored by the electron-withdrawing trifluoromethyl and electron-donating methyl substituents directing regioselectivity.
Alkylation with Ethyl Bromoacetate
- Reagents: Ethyl bromoacetate as alkylating agent
- Base: Potassium carbonate (K₂CO₃)
- Solvent: Dimethylformamide (DMF)
- Conditions: Heating at 80 °C for 6 hours
- Outcome: N-alkylation of the pyrazole nitrogen with the ethyl bromoacetate, forming the ethyl ester intermediate.
Hydrolysis to Carboxylic Acid
- Reagents: Sodium hydroxide (NaOH) in ethanol-water mixture
- Conditions: Reflux for 3 hours
- Process: Saponification of the ester group to yield the free acetic acid moiety.
- Purification: Acidification of the reaction mixture followed by recrystallization.
Table 1: Summary of Key Reaction Steps and Yields
| Step | Reagents/Conditions | Reaction Type | Yield (%) |
|---|---|---|---|
| Iodination | ICl, AcOH, 20–40 °C | Electrophilic substitution | 70–85 |
| Alkylation | Ethyl bromoacetate, K₂CO₃, DMF, 80 °C, 6h | N-alkylation | 60–75 |
| Hydrolysis | NaOH/EtOH, reflux, 3h | Ester hydrolysis | >90 |
Industrial and Scalable Methods
Industrial synthesis may employ continuous flow chemistry or microwave-assisted synthesis to improve reaction efficiency and reduce reaction times. These methods optimize parameters such as temperature, reagent concentration, and reaction time to increase yield and purity while minimizing by-products.
Analytical Characterization Techniques
To confirm the structure and purity of 2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, the following techniques are recommended:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H, ^13C, and ^19F NMR to confirm substitution pattern and trifluoromethyl group.
- Mass Spectrometry (MS): To verify molecular weight (~292.04 g/mol).
- Infrared (IR) Spectroscopy: To identify carboxylic acid functional group.
- High-Performance Liquid Chromatography (HPLC): For purity assessment.
- Thin-Layer Chromatography (TLC): To monitor reaction progress.
Research Findings and Notes
- The trifluoromethyl group enhances metabolic stability and lipophilicity, while the iodine atom allows further functionalization such as cross-coupling reactions.
- The iodination step is critical and requires careful control to avoid isomer formation or over-iodination.
- Alkylation via ethyl bromoacetate is a reliable method to introduce the acetic acid side chain after hydrolysis.
- The compound serves as a valuable intermediate in medicinal chemistry and materials science due to its unique substitution pattern.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Acetic Acid Group
The carboxylic acid moiety readily undergoes activation to form reactive intermediates for coupling reactions:
Example: Acid Chloride Formation
Reaction with oxalyl chloride converts the carboxylic acid to an acid chloride, enabling subsequent nucleophilic substitutions :
text2-(4-Iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid + Oxalyl chloride (1.74 g) → Acid chloride intermediate
Conditions: Dichloromethane solvent, catalytic DMF, 24 hr stirring.
Key Applications :
-
Coupling with amines to form amides (e.g., piperidine derivatives)
-
Esterification with alcohols under basic conditions
Amide Bond Formation
The acid chloride intermediate reacts with amines to yield biologically relevant amides:
Mechanistic Notes :
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enhances coupling efficiency in acetonitrile
-
Triethylamine neutralizes HCl byproducts during amide formation
Iodine-Specific Reactivity
The iodine substituent enables unique transformations:
Potential Reactions (inferred from structural analogs ):
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nucleophilic aromatic substitution | Amines, Pd catalysis | Pyrazole derivatives with -NH2 |
| Reductive deiodination | H2/Pd-C, Zn | Deiodinated pyrazole analogs |
| Cross-coupling | Suzuki-Miyaura (Boron reagents) | Biaryl-functionalized compounds |
Caution: Direct experimental data for iodine reactivity in this specific compound is limited, but analogous pyrazole iodides demonstrate these pathways .
Trifluoromethyl Group Stability
The -CF3 group exhibits high inertness under standard conditions but can influence electronic properties:
-
Electron-withdrawing effect : Enhances electrophilicity of the pyrazole ring, facilitating electrophilic substitutions at adjacent positions
-
Steric hindrance : Limits reactivity at the 3-position of the pyrazole ring
Functionalization via Cycloaddition
The pyrazole ring may participate in [3+2] cycloadditions with dipolarophiles, though experimental validation is required for this compound.
Stability Under Acidic/Basic Conditions
Scientific Research Applications
2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-acetic acid derivatives are widely studied for their structural diversity and bioactivity. Below is a comparative analysis of 2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on formula C₇H₆F₃IN₂O₂.
Key Differences:
Substituent Effects: Iodine vs. Methyl vs. Ethyl/Cyclopropyl: The 5-methyl group offers steric bulk intermediate between ethyl (larger) and hydrogen (smaller), influencing binding pocket interactions in biological targets . Trifluoromethyl vs. Difluoromethyl: The -CF₃ group in the target compound enhances electron-withdrawing effects compared to -CHF₂, affecting electronic distribution and reactivity .
Synthetic Accessibility: Iodination at position 4 requires specialized reagents (e.g., N-iodosuccinimide), whereas chloro analogs are often synthesized via chlorination with POCl₃ or SOCl₂. The acetic acid sidechain is typically introduced via nucleophilic substitution or Mitsunobu reactions, as seen in the synthesis of related compounds like 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid .
Biological Activity
2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a pyrazole ring with trifluoromethyl and iodine substituents, which contribute to its chemical reactivity. The molecular formula is with a molecular weight of approximately 292.04 g/mol. The presence of these substituents enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. Research indicates that compounds with similar structures often exhibit enzyme inhibition or receptor modulation, which could lead to therapeutic effects in various conditions, including inflammation and cancer.
Enzyme Interaction Studies
Recent studies have indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The specific interaction of this compound with COX enzymes remains to be elucidated, but preliminary data suggest potential anti-inflammatory properties.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that structurally similar pyrazole compounds exhibited significant anti-inflammatory effects in murine models. The inhibition of COX enzymes was noted as a primary mechanism, suggesting that this compound may have similar effects .
- Anticancer Potential : Another investigation into pyrazole derivatives revealed their ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. This raises the possibility that the compound could be explored for anticancer applications .
Comparative Biological Activity Table
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route includes the formation of the pyrazole ring followed by functionalization at the acetic acid position.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid?
- Methodology :
-
Step 1 : Start with a pyrazole core (e.g., 1H-pyrazole substituted with trifluoromethyl and methyl groups). Introduce iodine at the 4-position via electrophilic iodination using iodine monochloride (ICl) in acetic acid .
-
Step 2 : Functionalize the pyrazole with an acetic acid moiety. A common approach involves nucleophilic substitution or alkylation using ethyl bromoacetate, followed by hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid .
-
Key Conditions : Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., DMF/acetic acid mixtures) .
- Example Protocol :
| Reagent | Role | Conditions | Yield |
|---|---|---|---|
| Ethyl bromoacetate | Alkylating agent | K₂CO₃, DMF, 80°C, 6h | 60–75% |
| NaOH/EtOH | Hydrolysis | Reflux, 3h | >90% |
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Analytical Methods :
-
¹H/¹³C NMR : Confirm substitution patterns (e.g., trifluoromethyl group at δ ~120 ppm in ¹³C NMR, pyrazole ring protons at δ 6.5–8.0 ppm) .
-
HPLC-DAD : Purity analysis using a C18 column (mobile phase: acetonitrile/0.1% formic acid; λ = 254 nm) .
-
Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with accurate mass matching (e.g., calculated for C₈H₇F₃IN₂O₂: 377.94 g/mol) .
- Data Table :
| Technique | Key Peaks/Parameters | Purpose |
|---|---|---|
| ¹H NMR | δ 3.8 (s, CH₂COOH), δ 2.4 (s, CH₃) | Substituent identification |
| HPLC | Retention time: 8.2 min | Purity ≥98% |
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Approach :
- Use quantum chemical calculations (e.g., DFT) to model iodination and alkylation steps, identifying transition states and energy barriers .
- Apply machine learning to predict optimal reaction conditions (e.g., solvent, temperature) from historical data. For example, ICReDD’s workflow combines computed reaction paths with experimental validation to reduce trial-and-error .
- Case Study : A reaction path search for iodination predicted acetic acid as the optimal solvent (vs. DCM), improving yield by 20% .
Q. How can researchers address contradictions in biological activity data across analogs of this compound?
- Analysis Framework :
- Structural Comparisons : Compare substituent effects (e.g., iodine vs. chlorine at the 4-position) on solubility and target binding. For example, iodine’s bulkiness may reduce solubility but enhance hydrophobic interactions .
- Experimental Validation : Test analogs in parallel under standardized assays (e.g., enzyme inhibition IC₅₀). Adjust protocols to control variables like DMSO concentration (<1% v/v) .
- Example Data :
| Analog | Substituent (R) | Solubility (µg/mL) | IC₅₀ (nM) |
|---|---|---|---|
| R = I | 4-iodo | 12 ± 3 | 45 ± 5 |
| R = Cl | 4-chloro | 85 ± 10 | 120 ± 15 |
Q. What strategies improve the solubility of this compound for in vivo pharmacological studies?
- Methodology :
- Salt Formation : Convert the carboxylic acid to a potassium salt (e.g., using KOH in ethanol), increasing aqueous solubility by 10-fold .
- Co-solvent Systems : Use PEG-400/water (30:70 v/v) to achieve >1 mg/mL solubility while maintaining biocompatibility .
- Validation : Measure solubility via shake-flask method (pH 7.4 PBS) and confirm stability via HPLC over 24h .
Data Contradiction Resolution
Q. Why do reported yields vary for the alkylation step in pyrazole functionalization?
- Critical Factors :
- Catalyst Selection : K₂CO₃ vs. Cs₂CO₃ impacts reaction efficiency. Cs₂CO₃ (higher basicity) may improve yields but risks side reactions .
- Solvent Polarity : DMF (polar aprotic) vs. THF (less polar) affects nucleophilicity. DMF is preferred for SN2 mechanisms .
- Recommendation : Optimize via Design of Experiments (DoE), varying catalyst and solvent systematically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
